molecular formula C10H11ClO3S B2981060 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride CAS No. 1158119-44-8

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride

Cat. No.: B2981060
CAS No.: 1158119-44-8
M. Wt: 246.71
InChI Key: VJDDIMQVDOARJB-BQYQJAHWSA-N
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Description

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO3S and a molecular weight of 246.71 g/mol . This compound is characterized by the presence of a methoxyphenyl group attached to a propene backbone, which is further functionalized with a sulfonyl chloride group. It is commonly used in organic synthesis due to its reactivity and versatility.

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride typically involves the reaction of 1-(4-methoxyphenyl)prop-1-ene with chlorosulfonic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or distillation to achieve the desired purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems helps in maintaining the reaction conditions and minimizing human error.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

In biological systems, the compound can modify amino acid residues in proteins, leading to changes in their activity and function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)prop-1-ene-2-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

The uniqueness of this compound lies in its methoxy group, which can influence its solubility, reactivity, and interaction with other molecules.

Properties

IUPAC Name

(E)-1-(4-methoxyphenyl)prop-1-ene-2-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO3S/c1-8(15(11,12)13)7-9-3-5-10(14-2)6-4-9/h3-7H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDDIMQVDOARJB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)OC)/S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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